TM38837
描述
TM-38837 是一种小分子反向激动剂和1 型大麻素受体(CB1)的拮抗剂,具有外周选择性。 它正在由 7TM Pharma 公司开发,用于治疗肥胖症和代谢性疾病 。 TM-38837 是新一代大麻素受体拮抗剂中的首批产品之一,旨在避免第一代 CB1 受体拮抗剂(如利莫那班)的中枢神经系统负面影响 。
科学研究应用
化学: TM-38837 用作工具化合物,用于研究大麻素受体拮抗剂的结构-活性关系。
生物学: TM-38837 用于研究1 型大麻素受体在各种生物过程(包括代谢和食欲调节)中的作用。
医学: TM-38837 正在开发成为治疗肥胖症和代谢性疾病的潜在治疗剂。它在临床前研究中已显示出减少体重和改善代谢指标的潜力。
工业: TM-38837 用于开发针对1 型大麻素受体的新药,目的是创造更安全、更有效的肥胖症和代谢性疾病治疗方法。
作用机制
TM-38837 通过作为1 型大麻素受体(CB1)的反向激动剂和拮抗剂发挥作用 。该化合物与 CB1 受体结合并抑制其活性,导致食欲下降和能量消耗增加。参与 TM-38837 作用机制的分子靶点和途径包括内源性大麻素系统,该系统在调节代谢和能量平衡中起关键作用。
生化分析
Biochemical Properties
The compound exhibits potent CB1R activity . It inhibits GTP binding to CB1-overexpressing cell membranes in vitro . The compound interacts with the CB1 cannabinoid receptor, displaying 71-fold selectivity for CB1 receptors over CB2 receptors .
Cellular Effects
1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide has been shown to promote fear behaviors when given by intracerebrovascular (icv) injection in mice .
Molecular Mechanism
The compound acts as an inverse agonist of the CB1 cannabinoid receptor . It inhibits GTP binding to CB1-overexpressing cell membranes in vitro .
Temporal Effects in Laboratory Settings
The compound has shown significant weight-loss efficacy in diet-induced obese mice
准备方法
TM-38837 的合成涉及多个步骤,从制备吡唑核心结构开始。 合成路线包括以下步骤 :
吡唑核心的形成: 吡唑核心通过在酸性条件下使 2,4-二氯苯肼与乙酰乙酸乙酯反应而合成。
噻吩环的引入: 噻吩环通过在钯催化剂存在下使吡唑核心与 2-溴-5-(2-(4-(三氟甲基)苯基)乙炔基)噻吩反应而引入。
哌啶环的形成: 哌啶环通过在碱性条件下使中间体与哌啶反应而形成。
最终偶联: 最终偶联步骤涉及使中间体与 1-(2,4-二氯苯基)-4-乙基-5-(5-(2-(4-(三氟甲基)苯基)乙炔基)噻吩-2-基)-1H-吡唑-3-甲酰胺反应。
化学反应分析
氧化: TM-38837 可以发生氧化反应,特别是在噻吩环上,导致形成亚砜和砜。
还原: 还原反应可能发生在吡唑环的羰基上,导致形成醇衍生物。
取代: 取代反应可能发生在芳香环上,特别是二氯苯基和三氟甲基苯基基团上,导致形成各种取代衍生物。
这些反应中常用的试剂和条件包括氧化剂(如用于氧化的过氧化氢)、还原剂(如用于还原的硼氢化钠)和亲核试剂(如用于取代反应的胺)。这些反应形成的主要产物包括亚砜、砜、醇衍生物和取代的芳香族化合物。
相似化合物的比较
TM-38837 在大麻素受体拮抗剂中是独一无二的,因为它具有外周选择性,这降低了中枢神经系统副作用的风险 。类似的化合物包括:
利莫那班: 首个用于治疗肥胖症的临床实践中引入的选择性 CB1 拮抗剂。由于精神方面副作用,它已从市场撤回。
AM-6545: 另一种具有与 TM-38837 相似特性的外周选择性 CB1 拮抗剂。
TM-38837 的外周选择性使其成为治疗肥胖症和代谢性疾病的有希望的候选药物,而不会出现与第一代 CB1 拮抗剂相关的中枢神经系统负面影响 .
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25Cl2F3N4OS/c1-2-23-27(29(40)37-38-16-4-3-5-17-38)36-39(25-14-11-21(31)18-24(25)32)28(23)26-15-13-22(41-26)12-8-19-6-9-20(10-7-19)30(33,34)35/h6-7,9-11,13-15,18H,2-5,16-17H2,1H3,(H,37,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOCBFYUDSBDCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(S4)C#CC5=CC=C(C=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25Cl2F3N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301018782 | |
Record name | TM-38837 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301018782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253641-65-4 | |
Record name | TM-38837 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301018782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of TM38837 and what are its primary downstream effects?
A1: this compound acts as a peripherally selective cannabinoid receptor type 1 (CB1) antagonist [, , ]. By blocking the CB1 receptor, primarily in peripheral tissues, it is believed to exert effects on metabolism and energy balance [, ]. This selectivity for peripheral CB1 receptors is a key characteristic differentiating it from earlier CB1 antagonists like rimonabant, which exhibited significant central nervous system side effects [, ].
Q2: How does this compound compare to rimonabant in terms of its pharmacological profile?
A2: While both this compound and rimonabant antagonize CB1 receptors, this compound exhibits limited brain penetration compared to rimonabant [, ]. This translates to a reduced potential for central nervous system side effects like anxiety and depression, which plagued the clinical use of rimonabant [, , ]. Despite lower brain occupancy, this compound demonstrates comparable efficacy to rimonabant in preclinical models of metabolic disorders [, ].
Q3: What is the evidence for this compound's peripherally restricted action?
A3: Multiple studies support the limited brain penetration of this compound. Positron Emission Tomography (PET) studies in nonhuman primates demonstrated significantly lower brain CB1 receptor occupancy with this compound compared to rimonabant at similar plasma concentrations []. Furthermore, behavioral studies in mice showed that this compound was far less potent than rimonabant in eliciting fear responses when administered systemically []. This suggests that this compound, at therapeutic doses, may not reach sufficient concentrations in the brain to elicit the same central effects as rimonabant.
Q4: What are the potential therapeutic applications of this compound?
A4: Given its promising preclinical profile, this compound is being investigated for the treatment of metabolic disorders, including obesity [, ]. Its ability to induce weight loss and ameliorate metabolic syndrome-like symptoms in rodent models, coupled with its reduced propensity for psychiatric side effects, makes it an attractive candidate for further clinical development [, , ].
Q5: What are the key pharmacokinetic parameters of this compound observed in human studies?
A5: In a study involving healthy human volunteers, this compound exhibited a relatively flat plasma concentration profile compared to rimonabant and an estimated terminal half-life of 771 hours []. This suggests a potentially longer duration of action compared to rimonabant.
Q6: What analytical methods have been employed to characterize and study this compound?
A6: Various techniques have been used to investigate this compound, including:
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation: Used to analyze and compare the effects of this compound and other CB1 antagonists in human clinical trials [].
- Positron Emission Tomography (PET): Employed to evaluate the brain and peripheral tissue distribution of this compound in nonhuman primates [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。